molecular formula C12H3F3 B11762219 1,3,5-Triethynyl-2,4,6-trifluorobenzene CAS No. 674289-06-6

1,3,5-Triethynyl-2,4,6-trifluorobenzene

Cat. No.: B11762219
CAS No.: 674289-06-6
M. Wt: 204.15 g/mol
InChI Key: OTIALQMJQYITHL-UHFFFAOYSA-N
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Description

1,3,5-Triethynyl-2,4,6-trifluorobenzene is an organic compound with the molecular formula C12H3F3. It is a derivative of benzene, where three hydrogen atoms are replaced by ethynyl groups and three fluorine atoms are substituted at the 2, 4, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triethynyl-2,4,6-trifluorobenzene can be synthesized through various synthetic routes. One common method involves the Sonogashira coupling reaction, where 1,3,5-tribromo-2,4,6-trifluorobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triethynyl-2,4,6-trifluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Triethynyl-2,4,6-trifluorobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triethynyl-2,4,6-trifluorobenzene is primarily based on its ability to undergo various chemical reactions. The ethynyl groups provide sites for further functionalization, while the fluorine atoms influence the compound’s electronic properties. These features make it a versatile compound for use in different chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both ethynyl and fluorine groups, which impart distinct electronic and steric properties. This combination makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

674289-06-6

Molecular Formula

C12H3F3

Molecular Weight

204.15 g/mol

IUPAC Name

1,3,5-triethynyl-2,4,6-trifluorobenzene

InChI

InChI=1S/C12H3F3/c1-4-7-10(13)8(5-2)12(15)9(6-3)11(7)14/h1-3H

InChI Key

OTIALQMJQYITHL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=C(C(=C1F)C#C)F)C#C)F

Origin of Product

United States

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